1-(4-bromophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
The compound “1-(4-bromophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound with a complex structure. It is related to the class of compounds known as quinazolin-4 (3 H )-ones . The compound has a linear formula of C13H12N4O .
Synthesis Analysis
The synthesis of related compounds such as quinazolin-4 (3 H )-ones has been achieved via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is noted for its good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of this compound is complex, with a linear formula of C13H12N4O . It is related to the class of compounds known as quinazolin-4 (3 H )-ones .Chemical Reactions Analysis
The synthesis of related compounds involves a metal-free C-3 chalcogenation of 4H-pyrido [1,2-a]pyrimidin-4-ones . This reaction is operationally simple, can be executed in gram scale, and highlights broad functional group tolerance .Physical and Chemical Properties Analysis
The compound has a molecular weight of 240.267 . Other physical and chemical properties are not specified in the available resources.Scientific Research Applications
Synthesis and Derivative Formation
- This compound has been involved in the synthesis of novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/thione derivatives, showing potential for diverse biological activities including antiviral, antibacterial, antitumor, and anti-inflammatory effects (Önal, Ceran, & Şahin, 2008).
Anticancer and Anti-Inflammatory Properties
- Pyrazolo[3,4-d]pyrimidin-4-one derivatives, including similar structures to the mentioned compound, have demonstrated significant anticancer and anti-inflammatory activities. This includes synthesis and evaluation of novel derivatives for their biological effects (El-Tombary, 2013).
Anticancer Activity and 5-Lipoxygenase Inhibition
- Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their potential as anticancer agents and 5-lipoxygenase inhibitors. This highlights the versatility and pharmacological importance of the pyrazolo[3,4-d]pyrimidine structure (Rahmouni et al., 2016).
Molecular Structure and Interactions
- Research on similar compounds, such as 2-(4-bromophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine, has focused on understanding molecular structures and interactions, crucial for potential drug design and synthesis (Portilla et al., 2005).
Synthesis and Computational Analysis
- The synthesis of related pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives and their computational analysis have been explored. These studies are vital for understanding the electronic and structural properties that contribute to biological activity (Saracoglu, Kokbudak, & imen and Kandemirli, 2019).
Antimicrobial Application
- Some derivatives of pyrazolo[3,4-d]pyrimidin-4-one have been investigated for their antimicrobial activity, indicating the potential for developing new antimicrobial agents (Abunada et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Similar pyrazolo[3,4-d]pyrimidin-4-one derivatives have been reported to inhibit cyclin-dependent kinases (cdks) .
Mode of Action
It’s suggested that similar compounds may interact with their targets (like cdks) and inhibit their activity .
Biochemical Pathways
Inhibition of cdks can affect cell cycle progression and dna replication .
Result of Action
Inhibition of cdks can lead to cell cycle arrest and potentially induce apoptosis .
Action Environment
Environmental factors such as pH, temperature, and presence of other molecules can influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
1-(4-bromophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O/c1-13-2-4-14(5-3-13)11-23-12-21-18-17(19(23)25)10-22-24(18)16-8-6-15(20)7-9-16/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIJJDSVMKATLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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